![molecular formula C11H9BrFN B13609502 1-Bromo-8-ethyl-7-fluoroisoquinoline](/img/structure/B13609502.png)
1-Bromo-8-ethyl-7-fluoroisoquinoline
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Overview
Description
1-Bromo-8-ethyl-7-fluoroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are structural isomers of quinolines and possess a nitrogen-containing heteroaromatic ring fused with a benzene ring. The presence of bromine, ethyl, and fluorine substituents on the isoquinoline ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-8-ethyl-7-fluoroisoquinoline typically involves multi-step organic reactions. One common approach is the bromination of 8-ethyl-7-fluoroisoquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, or distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-8-ethyl-7-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine substituents, often using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at room temperature.
Major Products Formed:
Substitution: Formation of azido, cyano, or amino derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or defluorinated isoquinoline derivatives.
Scientific Research Applications
1-Bromo-8-ethyl-7-fluoroisoquinoline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism of action of 1-Bromo-8-ethyl-7-fluoroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, resulting in potent biological effects.
Comparison with Similar Compounds
- 7-Bromo-8-fluoroisoquinoline
- 1-Bromo-7-fluoroisoquinoline
- 8-Ethyl-7-fluoroisoquinoline
Comparison: 1-Bromo-8-ethyl-7-fluoroisoquinoline is unique due to the presence of both ethyl and fluorine substituents on the isoquinoline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physicochemical properties, such as solubility, stability, and electronic effects, making it suitable for specific applications in research and industry.
Biological Activity
1-Bromo-8-ethyl-7-fluoroisoquinoline is a heterocyclic aromatic compound belonging to the isoquinoline family, characterized by the presence of bromine, ethyl, and fluorine substituents. This unique structure imparts specific biological activities that have been the subject of various research studies. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C11H9BrFN |
Molecular Weight | 254.10 g/mol |
IUPAC Name | This compound |
InChI Key | BKRKMPCGOYMOIR-UHFFFAOYSA-N |
The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidation reactions, making it versatile in synthetic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of bromine and fluorine enhances its binding affinity to enzymes and receptors, potentially modulating various biochemical pathways. This mechanism suggests that the compound may exhibit:
- Antimicrobial Activity : Preliminary studies indicate that isoquinoline derivatives can inhibit bacterial growth, although specific data on this compound is limited.
- Anticancer Properties : Research has shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of protein kinase activity .
Case Studies
- Anticancer Activity : A study investigated several isoquinoline derivatives for their anticancer properties. While this compound was not the primary focus, related compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating potential for further exploration in this area .
- Antimicrobial Studies : In a broader context, isoquinolines have been studied for their antimicrobial effects. Compounds with similar structures have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting that this compound may possess similar properties .
Properties
Molecular Formula |
C11H9BrFN |
---|---|
Molecular Weight |
254.10 g/mol |
IUPAC Name |
1-bromo-8-ethyl-7-fluoroisoquinoline |
InChI |
InChI=1S/C11H9BrFN/c1-2-8-9(13)4-3-7-5-6-14-11(12)10(7)8/h3-6H,2H2,1H3 |
InChI Key |
BKRKMPCGOYMOIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC2=C1C(=NC=C2)Br)F |
Origin of Product |
United States |
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